1-methyl-3-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a triazolo-pyridine moiety, and a carboxamide group.
Preparation Methods
The synthesis of 1-methyl-3-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and triazolo-pyridine intermediates. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Triazolo-Pyridine Moiety: This involves the cyclization of a suitable precursor, such as a pyridine derivative, with a triazole-forming reagent.
Chemical Reactions Analysis
1-methyl-3-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-methyl-3-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for the survival of pathogens or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1-methyl-3-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline Derivatives: These compounds also feature a triazolo ring fused with another heterocycle and exhibit similar antimicrobial and antiviral activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds have a triazolo-thiadiazine core and are known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Oxadiazole Derivatives: These compounds contain an oxadiazole ring and are explored for their biological activities, such as antibacterial and anticancer effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N6O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N6O/c1-24-16(13-15(23-24)14-7-3-2-4-8-14)19(26)20-11-10-18-22-21-17-9-5-6-12-25(17)18/h2-9,12-13H,10-11H2,1H3,(H,20,26) |
InChI Key |
FORQSFFVXPHMFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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